N-(1-cyano-1-methylethyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}-N-methylacetamide
Description
N-(1-cyano-1-methylethyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}-N-methylacetamide is a structurally complex small molecule characterized by:
- A piperidine ring substituted at the 4-position with a pyrazole moiety bearing a 2-hydroxyethyl group, which may enhance solubility and hydrogen-bonding interactions.
- An N-methylacetamide backbone, a common pharmacophore in medicinal chemistry for modulating target affinity and pharmacokinetics.
This compound’s design suggests applications in therapeutic areas where piperidine and pyrazole derivatives are prevalent, such as kinase inhibition or G protein-coupled receptor (GPCR) modulation. Its hydroxyethyl group may improve aqueous solubility compared to purely lipophilic analogs .
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-17(2,13-18)20(3)16(24)12-21-8-5-14(6-9-21)15-4-7-19-22(15)10-11-23/h4,7,14,23H,5-6,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRDKILKDRPKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CN1CCC(CC1)C2=CC=NN2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyano-1-methylethyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}-N-methylacetamide, often referred to by its chemical structure or CAS number (1311745-40-0), is a compound of interest in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1311745-40-0 |
| Molecular Formula | C17H27N5O2 |
| Molecular Weight | 333.4 g/mol |
The compound features a complex structure that includes a cyano group, a piperidine ring, and a pyrazole moiety, which may contribute to its biological activities.
The biological activity of this compound can be attributed to its interactions with various receptors and enzymes in the body. Preliminary studies indicate that it may act as an antagonist or modulator of certain G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and inflammatory responses.
GPCR Interaction
Research has shown that compounds similar to this compound can influence the signaling pathways mediated by GPCRs. For instance, activation of these receptors often leads to the modulation of intracellular calcium levels and the activation of protein kinase pathways, which are critical for various physiological responses .
Anti-inflammatory Activity
One of the notable pharmacological effects observed in studies involving this compound is its potential anti-inflammatory activity. In vitro experiments have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Neuroprotective Properties
Additionally, there is emerging evidence supporting the neuroprotective properties of this compound. It appears to exert protective effects against neuronal damage induced by oxidative stress, potentially making it a candidate for treating neurodegenerative disorders. The underlying mechanism may involve the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.
Study 1: In Vitro Evaluation
A study published in Pharmacology Research & Perspectives evaluated the effects of this compound on human immune cells. The results indicated a significant reduction in the secretion of TNF-alpha and IL-6 upon treatment with varying concentrations of the compound, highlighting its potential as an anti-inflammatory agent .
Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, researchers assessed the compound's ability to protect neuronal cells from apoptosis induced by glutamate toxicity. The findings revealed that pre-treatment with this compound significantly reduced cell death and improved cell viability, suggesting its therapeutic potential in neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are identified from patent literature and analyzed for key differences (Table 1):
Table 1: Structural and Functional Comparison
*Molecular weights (MW) are approximate.
Key Observations:
Piperidine Substitution: The target compound’s 4-pyrazolyl-piperidine substitution contrasts with the benzoxazole-linked piperidine in ’s pyridazinone analog, which may prioritize different target interactions (e.g., hydrophobic vs. polar binding pockets) .
Heterocyclic Cores: The pyrimido[1,2-b]pyridazinone and pyrido[1,2-a]pyrimidin-4-one scaffolds in are bulkier than the target compound’s acetamide backbone, suggesting divergent target profiles (e.g., kinase vs. protease inhibition) .
Functional Group Trade-offs: The target’s cyano group offers metabolic stability but may limit hydrogen-bonding compared to the chlorophenyl or quinoline groups in ’s analogs, which could enhance DNA intercalation or inter-molecular stacking .
Notes
Data Limitations : The provided evidence lacks explicit pharmacological data (e.g., IC₅₀, solubility measurements). Comparisons are inferred from structural trends and established medicinal chemistry principles.
Structural Diversity : The analogs highlight the versatility of piperidine-pyrazole/heterocycle hybrids in drug design, with substituent choice critically modulating target engagement and ADME properties.
Further Research : Experimental studies comparing binding affinities, metabolic stability, and pharmacokinetics are necessary to validate hypotheses derived from structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
